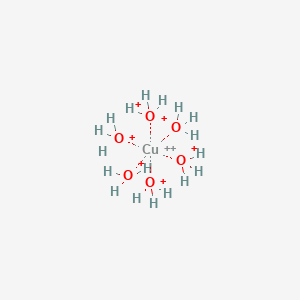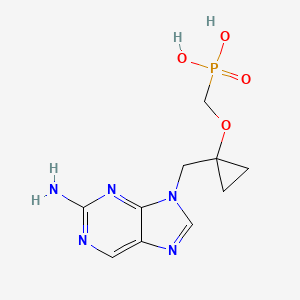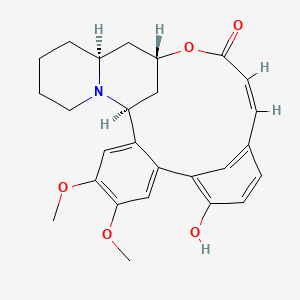
Lythrine
Overview
Description
Lythrine is an alkaloid compound originally isolated from the plant Heimia salicifolia It belongs to the Lythraceae family and is known for its unique chemical structure and biological activities
Mechanism of Action
Target of Action
Lythrine is an alkaloid originally isolated from H. salicifolia . The primary target of this compound is prostaglandin synthetase , an enzyme involved in the production of prostaglandins . Prostaglandins are lipid compounds that have diverse hormone-like effects in animals, including roles in inflammation, fever, and pain signaling.
Mode of Action
This compound acts as an inhibitor of prostaglandin synthetase . By binding to this enzyme, this compound prevents the synthesis of prostaglandins, thereby potentially modulating the physiological processes that these compounds are involved in.
Biochemical Pathways
The inhibition of prostaglandin synthetase by this compound affects the prostaglandin biosynthesis pathway . This can lead to downstream effects such as the reduction of inflammation and pain, given the role of prostaglandins in these processes.
Result of Action
The inhibition of prostaglandin synthetase by this compound can potentially lead to a decrease in the production of prostaglandins . Given the role of prostaglandins in processes such as inflammation and pain signaling, this could result in anti-inflammatory and analgesic effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other compounds that can interact with this compound, and the specific characteristics of the target cells or tissues. Detailed information on how these factors influence the action of this compound is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of lythrine involves the use of enantioenriched pelletierine as a chiral building block. The synthesis proceeds through a two-step pelletierine condensation, leading to two quinolizidin-2-one diastereomers in an 8:1 ratio. The major product is then used in the synthesis of this compound via aryl-aryl coupling and ring-closing metathesis . This method provides a Z-alkene α to the lactone carbonyl function, which is crucial for the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Lythrine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the mercuric acetate-assisted methoxylation and hydroxylation, which introduces substituents at the benzylic position with S-stereochemistry .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include mercuric acetate, enantioenriched pelletierine, and various catalysts for aryl-aryl coupling and ring-closing metathesis .
Major Products Formed
The major products formed from these reactions include quinolizidin-2-one diastereomers and various substituted derivatives of this compound, depending on the specific reagents and conditions used .
Scientific Research Applications
Comparison with Similar Compounds
Lythrine is structurally similar to other alkaloids in the Lythraceae family, such as vertine. Both compounds share a quinolizidine core structure but differ in their stereochemistry and specific substituents
List of Similar Compounds
- Vertine
- Cryogenine
- Nesodine
This compound’s uniqueness lies in its specific stereochemistry and its ability to inhibit prostaglandin synthetase, distinguishing it from other similar alkaloids .
Properties
IUPAC Name |
(1S,13Z,17S,19S)-9-hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-30-24-14-19-20(15-25(24)31-2)22-13-18(12-17-5-3-4-10-27(17)22)32-26(29)9-7-16-6-8-23(28)21(19)11-16/h6-9,11,14-15,17-18,22,28H,3-5,10,12-13H2,1-2H3/b9-7-/t17-,18-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZWUYYJZVBKDZ-ZQMQQCDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@H]4N3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5286-10-2 | |
| Record name | Lythrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005286102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LYTHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S16X2W9YAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


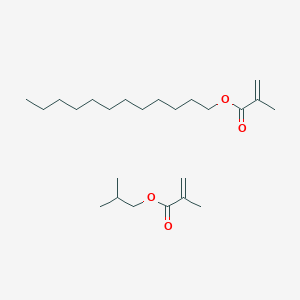
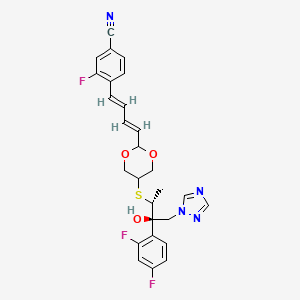

![5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbutyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B1237493.png)

![[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B1237497.png)

![(2S,5R)-2,6-Diamino-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B1237503.png)
![1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea](/img/structure/B1237504.png)
![(4-Benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl benzoate](/img/structure/B1237505.png)
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-dimethyl-](/img/structure/B1237506.png)
